5-Bromoimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
5-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the imidazo[1,2-a]pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or hydrazines
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed
Major Products Formed
Substitution Reactions: Products include substituted imidazo[1,2-a]pyrazines with various functional groups.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include reduced amines or hydrazines
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-Bromoimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
5-Chloroimidazo[1,2-a]pyrazin-3-amine: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
5-Bromoimidazo[1,2-a]pyrazin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2 |
InChI Key |
DOUQTRXPJHORAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CN=CC2=N1)Br)N |
Origin of Product |
United States |
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